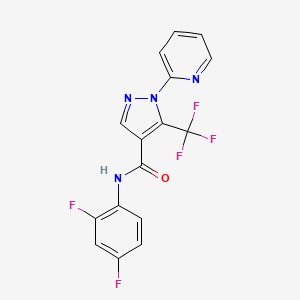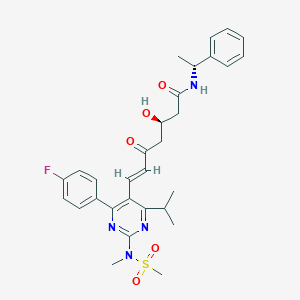![molecular formula C19H10ClF3N4O3 B13361022 1-(4-chlorophenyl)-N-[2-oxo-4-(trifluoromethyl)-2H-chromen-7-yl]-1H-1,2,4-triazole-3-carboxamide](/img/structure/B13361022.png)
1-(4-chlorophenyl)-N-[2-oxo-4-(trifluoromethyl)-2H-chromen-7-yl]-1H-1,2,4-triazole-3-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(4-chlorophenyl)-N-[2-oxo-4-(trifluoromethyl)-2H-chromen-7-yl]-1H-1,2,4-triazole-3-carboxamide is a complex organic compound that features a unique combination of functional groups, including a chlorophenyl group, a trifluoromethyl group, and a triazole ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-chlorophenyl)-N-[2-oxo-4-(trifluoromethyl)-2H-chromen-7-yl]-1H-1,2,4-triazole-3-carboxamide typically involves multiple steps, starting from readily available precursors. One common synthetic route involves the following steps:
Formation of the Chromen-7-yl Intermediate: The chromen-7-yl intermediate can be synthesized by reacting 4-chlorobenzoyl chloride with 2-aminobenzoic acid under appropriate conditions to form 2-(4-chlorophenyl)-5-(trifluoromethyl)-4H-benzo[d][1,3]oxazin-4-one.
Introduction of the Triazole Ring: The chromen-7-yl intermediate is then reacted with hydrazine derivatives to introduce the triazole ring, forming the desired triazole carboxamide.
Industrial Production Methods
Industrial production methods for this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalysts, optimized reaction conditions, and continuous flow reactors to scale up the production process efficiently.
Analyse Des Réactions Chimiques
Types of Reactions
1-(4-chlorophenyl)-N-[2-oxo-4-(trifluoromethyl)-2H-chromen-7-yl]-1H-1,2,4-triazole-3-carboxamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be performed to modify the functional groups, such as reducing the carbonyl group to an alcohol.
Substitution: The chlorophenyl group can undergo substitution reactions with nucleophiles to introduce different substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are commonly used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines.
Applications De Recherche Scientifique
1-(4-chlorophenyl)-N-[2-oxo-4-(trifluoromethyl)-2H-chromen-7-yl]-1H-1,2,4-triazole-3-carboxamide has a wide range of scientific research applications:
Mécanisme D'action
The mechanism of action of 1-(4-chlorophenyl)-N-[2-oxo-4-(trifluoromethyl)-2H-chromen-7-yl]-1H-1,2,4-triazole-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group plays a crucial role in enhancing the compound’s binding affinity and selectivity . The compound can modulate various biochemical pathways, leading to its observed biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
1-(4-chlorophenyl)-1H-pyrazole-3-carboxamide: This compound shares the chlorophenyl group and carboxamide functionality but lacks the chromen-7-yl and trifluoromethyl groups.
2-(4-chlorophenyl)-5-(trifluoromethyl)-4H-benzo[d][1,3]oxazin-4-one: This compound contains the chlorophenyl and trifluoromethyl groups but lacks the triazole ring.
Uniqueness
1-(4-chlorophenyl)-N-[2-oxo-4-(trifluoromethyl)-2H-chromen-7-yl]-1H-1,2,4-triazole-3-carboxamide is unique due to its combination of functional groups, which confer distinct chemical and biological properties. The presence of the trifluoromethyl group enhances its stability and reactivity, making it a valuable compound for various applications .
Propriétés
Formule moléculaire |
C19H10ClF3N4O3 |
|---|---|
Poids moléculaire |
434.8 g/mol |
Nom IUPAC |
1-(4-chlorophenyl)-N-[2-oxo-4-(trifluoromethyl)chromen-7-yl]-1,2,4-triazole-3-carboxamide |
InChI |
InChI=1S/C19H10ClF3N4O3/c20-10-1-4-12(5-2-10)27-9-24-17(26-27)18(29)25-11-3-6-13-14(19(21,22)23)8-16(28)30-15(13)7-11/h1-9H,(H,25,29) |
Clé InChI |
XFWZOEWQFRYRAN-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC=C1N2C=NC(=N2)C(=O)NC3=CC4=C(C=C3)C(=CC(=O)O4)C(F)(F)F)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-{[3-(2-chloro-6-fluorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-2-hydroxy-4,6-dimethylpyridine-3-carboxamide](/img/structure/B13360943.png)
![3-{6-[(4-Methoxyphenoxy)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl}-2-methylimidazo[1,2-a]pyridine](/img/structure/B13360945.png)
![N-(1-Cyanocyclohexyl)-2-((5-phenylthieno[2,3-d]pyrimidin-4-yl)thio)propanamide](/img/structure/B13360948.png)

![6-[(2-Ethoxyphenoxy)methyl]-3-[1-(methylsulfonyl)-3-piperidinyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13360953.png)
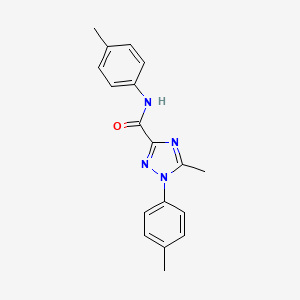
![N-(1-cyano-1,2-dimethylpropyl)-2-({6,8-dichloro-[1,2,4]triazolo[4,3-a]pyridin-3-yl}sulfanyl)acetamide](/img/structure/B13360970.png)
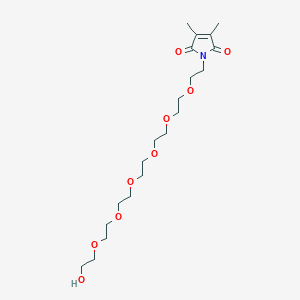
![2-[(5-Bromo-2-fluorophenyl)amino]butanamide](/img/structure/B13360983.png)

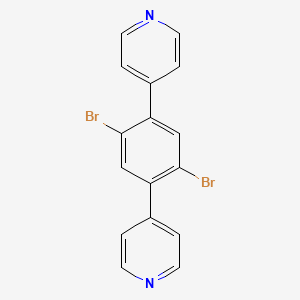
![6-(1-Methyl-2-phenylvinyl)-3-[1-(methylsulfonyl)-4-piperidinyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13360997.png)
